JI-101 vs. Sunitinib, Sorafenib, Pazopanib: Unique EphB4 Kinase Inhibition
JI-101 is the only angiogenesis inhibitor in its class that has been clinically evaluated to simultaneously inhibit EphB4, VEGFR2, and PDGFRβ. A clinical pilot study explicitly states that 'None of the currently approved angiogenesis inhibitors have been reported to inhibit EphB4' [1]. This triple inhibition profile is not observed in sunitinib, sorafenib, pazopanib, or regorafenib [2]. In a 445-kinase panel (Ambit KinomeScan), JI-101 demonstrated high selectivity for angiogenic kinases, with only 23 kinases showing a Kd <1 µM [3]. This targeted selectivity profile is distinct from the broader kinase inhibition patterns of comparator agents.
| Evidence Dimension | Kinase Target Profile |
|---|---|
| Target Compound Data | Inhibits VEGFR2, PDGFRβ, and EphB4 (triple inhibitor) |
| Comparator Or Baseline | Sunitinib, Sorafenib, Pazopanib, Regorafenib: None inhibit EphB4 |
| Quantified Difference | Unique inclusion of EphB4 |
| Conditions | Enzymatic kinase assays; clinical development profile analysis |
Why This Matters
This unique target profile may confer distinct antiangiogenic and antineoplastic activity, particularly in tumor types where EphB4 plays an oncogenic role (e.g., ovarian, head and neck cancers), which cannot be replicated by standard VEGFR/PDGFR inhibitors.
- [1] Werner TL, Wade ML, Agarwal N, et al. A pilot study of JI-101, an inhibitor of VEGFR-2, PDGFR-β, and EphB4 receptors, in combination with everolimus and as a single agent in an ovarian cancer expansion cohort. Invest New Drugs. 2015;33(6):1221-1226. View Source
- [2] PubChem. Sunitinib, Sorafenib, Pazopanib, Regorafenib (Compound Summaries). National Center for Biotechnology Information. View Source
- [3] Velleca M, Brittelli D, Elkin L, et al. Abstract B11: Preclinical and preliminary phase 1 trial results of JI‐101: A novel, oral tyrosine kinase inhibitor that selectively targets VEGFR2, EphB4, and PDGFR. Mol Cancer Ther. 2009;8(12_Supplement):B11. View Source
